molecular formula C3H5Na2O7P B037804 D-(-)-3-Phosphoglyceric acid disodium salt CAS No. 80731-10-8

D-(-)-3-Phosphoglyceric acid disodium salt

Cat. No. B037804
CAS RN: 80731-10-8
M. Wt: 230.02 g/mol
InChI Key: RGCJWQYUZHTJBE-YBBRRFGFSA-L
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Description

Synthesis Analysis

The synthesis of D-(-)-3-Phosphoglyceric acid disodium salt can be achieved through various methods, including biological preparation from yeast and sugar phosphate solutions in the presence of acetaldehyde or another hydrogen acceptor and fluoride. An alternative approach involves the conversion of racemic 2-PGA prepared from Na β-glycerophosphate by muscle extract to D(-)-3-PGA, which is then isolated in pure form due to the low solubility of its Ba salt compared to that of 2-PGA. Total synthesis has also been accomplished from free D-glyceric acid and metaphosphoric acid ester by adapting the method originally devised for the racemic compound (Mandl & Neuberg, 1957).

Molecular Structure Analysis

The molecular structure of D-3-phosphoglycerate dianion in the disodium salt has been elucidated through X-ray analyses, revealing differences in the orientations of the carboxylate and phosphate groups with respect to the carbon backbone. This detailed structural insight helps in understanding the interactions that govern its biological functions (Lis & Jerzykiewicz, 1996).

Chemical Reactions and Properties

D-(-)-3-Phosphoglyceric acid disodium salt participates in various chemical reactions, notably as a substrate in enzymatic reactions within the glycolytic pathway. Its reactivity, particularly with metal ions such as Cu(II) and VO(IV), has been studied to determine the most probable binding modes in complexes formed, indicating its role in metal ion homeostasis and enzyme function (Hollender et al., 2001).

Physical Properties Analysis

The physical properties of D-(-)-3-Phosphoglyceric acid disodium salt, including its solubility, crystalline structure, and interaction with other molecules, are essential for its biological function and its manipulation in laboratory settings. Studies have shown the importance of Na...O interactions and the crystal structure being governed by these interactions, highlighting its solubility and structural stability in various conditions (Lis & Jerzykiewicz, 1996).

Chemical Properties Analysis

The chemical properties of D-(-)-3-Phosphoglyceric acid disodium salt, such as its reactivity with other compounds, its role in chemical reactions within the cell, and its interaction with enzymes, are pivotal for understanding its biological importance. Its ability to form complexes with metal ions and its involvement in enzymatic reactions underline its essential role in metabolic pathways (Hollender et al., 2001).

Scientific Research Applications

  • Synthesis of Organic Compounds : It is used in the synthesis of 7-amino-2,6-anhydro-7-deoxy-l-glycero-l-galacto-heptonic acid, as described in the work by Fuchs and Lehmann (1975) in "Carbohydrate Research" (Fuchs & Lehmann, 1975).

  • High-Performance Liquid Chromatography (HPLC) : Employed as an eluant in HPLC for the separation and detection of divalent and trivalent metal ions, as discussed in a study by Lien, Boerner, and Tarter (1987) in the "Journal of Liquid Chromatography & Related Technologies" (Lien, Boerner, & Tarter, 1987).

  • Immunochemical Studies : Used in immunochemical studies of phospholipids, particularly in the synthesis of cardiolipin and its analogues, as highlighted by Inoue and Nojima (1968) in the "Chemical & Pharmaceutical Bulletin" (Inoue & Nojima, 1968).

  • Polyurethane Ionomers : It is a component in the two-step synthesis of polyurethane ionomers containing phosphate groups, according to research by Kakati and George (1993) in "Polymer" (Kakati & George, 1993).

  • Phospholipid Complexes : This compound forms mononuclear complexes with metal ions, which have been studied for their potential applications, as discussed by Hollender et al. (2001) in the "Journal of Inorganic Biochemistry" (Hollender et al., 2001).

  • Crystal Structure Analysis : Its crystal structure, in both disodium and bis(cyclohexylammonium) salt forms, has been investigated, providing insights into its physical and chemical properties, as documented by Lis and Jerzykiewicz (1996) in "Acta Crystallographica Section C-crystal Structure Communications" (Lis & Jerzykiewicz, 1996).

  • Enzymatic Reactions : The enzyme from human erythrocytes hydrolyzes 2,3-diphosphoglyceric acid to Pi and 3-phosphoglyceric acid (3-PGA), as explored by Harkness and Roth (1969) in "Biochemical and Biophysical Research Communications" (Harkness & Roth, 1969).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It may also include information on safe handling and storage of the compound.


Future Directions

This involves discussing potential future research or applications of the compound, based on its properties and known uses.


properties

IUPAC Name

disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJWQYUZHTJBE-YBBRRFGFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585260
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(-)-3-Phosphoglyceric acid disodium salt

CAS RN

80731-10-8
Record name Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-(-)-3-Phosphoglyceric acid disodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
CW Niekamp, JM Sturtevant, SF Velick - Biochemistry, 1977 - ACS Publications
Materials and Methods Materials,[carbonyl-14C] Nicotinamide adenine dinucleotide, batch 10, with a specific activity of 50 mCi/mmol, was obtained from Amersham/Searle Corp. …
Number of citations: 32 pubs.acs.org
MJ Brougham, DB Johnson - Enzyme and Microbial Technology, 1981 - Elsevier
The storage stability of alcohol dehydrogenase from yeast has been considerably improved by the use of additives. Glycerol is an effective cryoprotectant at −196 and −20C. At 4C, …
Number of citations: 13 www.sciencedirect.com
J Guo, X Gu, M Zheng, Y Zhang, L Chen, H Li - Bioorganic Chemistry, 2019 - Elsevier
Serine plays critically important roles in tumorigenesis. Homo sapiens 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first committed step for the synthesis of glucose-…
Number of citations: 24 www.sciencedirect.com
L Zheng, M Tan, S Yan, D Jiang - Ecotoxicology and Environmental Safety, 2023 - Elsevier
Serious environmental pollution in the ecosystem makes phytophagous insects face a great risk of exposure to pollutants, especially heavy metals. This study aims to understand the …
Number of citations: 1 www.sciencedirect.com
XM Dong, P Wu, LH Cheng, L Shou, H Dong… - … of Chromatography A, 2022 - Elsevier
Metabolic reprogramming of cancer cells is a hallmark of cancer, in which the polar metabolites involving aerobic glycolysis, pentose phosphate pathway (PPP), tricarboxylic acid (TCA) …
Number of citations: 2 www.sciencedirect.com
L Zheng, A Zhang, M Tan, W Ma, S Yan… - … and Environmental Safety, 2023 - Elsevier
Biological control is widely used for integrated pest management. However, there are many abiotic factors that can affect the biocontrol efficiency. In this study, we investigated the …
Number of citations: 2 www.sciencedirect.com
MJ Markuszewski, M Szczykowska, D Siluk… - … of pharmaceutical and …, 2005 - Elsevier
A capillary electrophoretic (CE) method with UV indirect spectrophotometric detection for determination of the main compounds of glycolysis in human erythrocytes has been elaborated. …
Number of citations: 30 www.sciencedirect.com
P Li, M Su, M Chatterjee, M Lämmerhofer - Analytica Chimica Acta, 2022 - Elsevier
Monitoring the glycolysis pathway remains an analytical challenge as most metabolites involved are sugar phosphates. Structural similarity, instability, high polarity, and rich negative …
Number of citations: 5 www.sciencedirect.com
E Okamura, MY Hirai - Scientific reports, 2017 - nature.com
The proteinogenic amino acid l-serine is a precursor for various essential biomolecules in all organisms. 3-Phosphoglycerate dehydrogenase (PGDH) is the first committed enzyme of …
Number of citations: 39 www.nature.com
S Ingle - ScienceOpen Research, 2015 - scienceopen.com
We describe here a detailed protocol for the synthesis of ribonucleotides specifically deuterated at each ribose carbon atom. We synthesized 20 specifically deuterated ribonucleotides: …
Number of citations: 3 www.scienceopen.com

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